3-Chloro-3-methyl-2-oxobutanoic acid
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Overview
Description
3-Chloro-3-methyl-2-oxobutanoic acid is an organic compound with the molecular formula C₅H₇ClO₃ It is a derivative of 3-methyl-2-oxobutanoic acid, where a chlorine atom is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-2-oxobutanoic acid typically involves the chlorination of 3-methyl-2-oxobutanoic acid. This can be achieved through the reaction of 3-methyl-2-oxobutanoic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methyl-2-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the keto group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-methyl-2-oxobutanoic acid or its derivatives.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of 3-chloro-3-methyl-2-hydroxybutanoic acid.
Scientific Research Applications
3-Chloro-3-methyl-2-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methyl-2-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxobutanoic acid: The parent compound without the chlorine substitution.
3-Chloro-2-oxobutanoic acid: A similar compound with the chlorine atom at a different position.
3-Methyl-2-oxopentanoic acid: A homologous compound with an additional carbon in the chain.
Uniqueness
3-Chloro-3-methyl-2-oxobutanoic acid is unique due to the presence of both a chlorine atom and a keto group at the same carbon position. This structural feature imparts distinct reactivity and properties compared to its analogs, making it valuable for specific chemical transformations and applications.
Properties
Molecular Formula |
C5H7ClO3 |
---|---|
Molecular Weight |
150.56 g/mol |
IUPAC Name |
3-chloro-3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H7ClO3/c1-5(2,6)3(7)4(8)9/h1-2H3,(H,8,9) |
InChI Key |
LZUJOANKNHKXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(=O)O)Cl |
Origin of Product |
United States |
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